2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid

Lipophilicity Drug-likeness Membrane permeability

2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid (CAS 1417984-61-2, MFCD30468796) is a synthetic, trisubstituted indole-3-acetic acid (IAA) derivative bearing a benzyloxy group at the 5-position and a methyl group at the 6-position of the indole core. With a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol, this compound belongs to the pharmacologically significant class of indole-3-alkanoic acids, which have been investigated as aldose reductase inhibitors, PPARγ ligands, plasminogen activator inhibitor-1 (PAI-1) inhibitors, and bioactive ligands for platinum-based anticancer prodrugs.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B8132250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)CC(=O)O
InChIInChI=1S/C18H17NO3/c1-12-7-16-15(14(10-19-16)8-18(20)21)9-17(12)22-11-13-5-3-2-4-6-13/h2-7,9-10,19H,8,11H2,1H3,(H,20,21)
InChIKeyJZZZQJCJGDDKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic Acid: Indole-3-Acetic Acid Derivative with a Dual 5-Benzyloxy/6-Methyl Substitution Pattern for Medicinal Chemistry and Fragment-Based Drug Discovery


2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid (CAS 1417984-61-2, MFCD30468796) is a synthetic, trisubstituted indole-3-acetic acid (IAA) derivative bearing a benzyloxy group at the 5-position and a methyl group at the 6-position of the indole core . With a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol, this compound belongs to the pharmacologically significant class of indole-3-alkanoic acids, which have been investigated as aldose reductase inhibitors, PPARγ ligands, plasminogen activator inhibitor-1 (PAI-1) inhibitors, and bioactive ligands for platinum-based anticancer prodrugs [1][2]. Unlike its closest commercially available analog 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0), this compound incorporates an additional C6-methyl substituent that alters both its electronic distribution and lipophilic character, providing a differentiated chemical tool for structure-activity relationship (SAR) exploration and fragment-based lead optimization programs .

Why 2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic Acid Cannot Be Replaced by 5-Benzyloxyindole-3-acetic Acid or Other Single-Substituted IAA Analogs


Indole-3-acetic acid derivatives exhibit pronounced substituent-dependent variations in both physicochemical behavior and target engagement. The 5-benzyloxy substituent confers a specific pharmacophoric footprint recognized by aldose reductase and PPARγ binding pockets [1], while the 6-methyl group independently modulates electronic density on the indole ring, shifts the compound's LogP, and alters aqueous solubility relative to the non-methylated analog . In the IAA auxin SAR literature, 6-methyl substitution has been shown to produce distinct biological activity profiles compared to 4-, 5-, or 7-methyl regioisomers [2]. Consequently, substituting this compound with 5-benzyloxyindole-3-acetic acid (lacking 6-CH₃), 6-methylindole-3-acetic acid (lacking 5-OBn), or unsubstituted IAA in a screening cascade or SAR campaign will yield physicochemical and potentially pharmacological profiles that are not representative of the dual-substituted scaffold, compromising the interpretability of structure-activity relationships.

Quantitative Differentiation Evidence for 2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic Acid Versus Its Closest Structural Analogs


Lipophilicity (LogP) Elevation by the 6-Methyl Group Versus the Non-Methylated 5-Benzyloxyindole-3-acetic Acid

The target compound exhibits a computed LogP of 3.46, compared to a LogP of 3.374 for the direct analog 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0), which lacks the 6-methyl substituent [1]. This LogP increment of approximately 0.086 units is attributable to the additional methyl group at the 6-position, representing a measurable shift in lipophilic character that may influence passive membrane permeability, plasma protein binding, and distribution volume in biological systems. In drug discovery contexts, even modest LogP differences within a congeneric series have been shown to correlate with altered ADME profiles [2].

Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility Reduction Relative to Unsubstituted Indole-3-Acetic Acid as a Consequence of Dual Lipophilic Substitution

The target compound is reported as sparingly soluble in water, with a measured solubility of 0.053 g/L (approximately 0.18 mM) . This represents a dramatic solubility decrease compared to the parent indole-3-acetic acid (IAA, CAS 87-51-4), which has an aqueous solubility of approximately 1.38 g/L (7.9 mM) as reported in the FooDB database [1], or is described as insoluble in water but soluble in ethanol at 50 mg/mL by other authoritative sources [2]. The approximately 26-fold reduction in aqueous solubility relative to IAA is consistent with the introduction of two lipophilic substituents (5-benzyloxy and 6-methyl) onto the indole scaffold. By comparison, 5-methoxyindole-3-acetic acid (CAS 3471-31-6) is also reported as water-insoluble, suggesting that the 5-alkoxy substituent is the dominant driver of solubility reduction regardless of 6-substitution .

Aqueous solubility Formulation Biopharmaceutics

Molecular Weight and Density Differentiation from 5-Benzyloxyindole-3-acetic Acid: Physicochemical Implications of the 6-Methyl Substituent

The target compound has a molecular weight of 295.33 g/mol and a predicted density of 1.282 ± 0.06 g/cm³ . In comparison, 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0) has a molecular weight of 281.31 g/mol and a predicted density of 1.314 ± 0.06 g/cm³ [1]. The 14.02 Da mass increase corresponds precisely to the additional CH₂ unit of the 6-methyl group. Interestingly, despite the higher molecular weight, the target compound exhibits a lower predicted density (1.282 vs. 1.314 g/cm³), suggesting that the 6-methyl group disrupts crystal packing efficiency relative to the non-methylated analog. The boiling point of the target compound (528.5 ± 45.0 °C at 760 mmHg) is comparable to that of 5-benzyloxyindole-3-acetic acid (533.2 ± 40.0 °C), consistent with their similar molecular size and functional group composition .

Molecular properties Crystallinity Solid-state chemistry

Unique 5-Benzyloxy/6-Methyl Dual Substitution Pattern: Structural Differentiation from All Single-Substituted Indole-3-Acetic Acid Analogs

A systematic comparison of commercially available indole-3-acetic acid analogs reveals that no single alternative compound simultaneously presents both a 5-benzyloxy and a 6-methyl substituent. 5-Benzyloxyindole-3-acetic acid (CAS 4382-53-0) provides the benzyloxy pharmacophore but lacks 6-substitution . 6-Methylindole-3-acetic acid (CAS 52531-20-1) provides the 6-methyl group but lacks the 5-benzyloxy . 5-Methoxyindole-3-acetic acid (CAS 3471-31-6) provides a smaller 5-alkoxy substituent without 6-substitution . The target compound is therefore the only member of this congeneric series that enables simultaneous probing of both substitution vectors within a single chemical entity. In the context of matched molecular pair (MMP) analysis, this compound serves as the critical bridge between the 5-OBn series and the 6-Me series, allowing deconvolution of additive versus synergistic substitution effects on target binding [1].

Matched molecular pair analysis SAR exploration Chemical probe design

Class-Level Inference from 5-Benzyloxyindole-3-Acetic Acid: Potent Anticancer Activity in Pt(IV) Prodrug Format Suggests Target Compound Utility as a Ligand Scaffold

Although the target compound itself has not been evaluated in published biological assays, its direct structural analog 5-benzyloxyindole-3-acetic acid (lacking the 6-methyl group) has been incorporated as a bioactive axial ligand into platinum(IV) prodrug complexes. In a 2024 study by Aputen et al., the Pt(IV) complex 56-5B3A—incorporating 5-benzyloxyindole-3-acetic acid—demonstrated GI₅₀ values between 1.2 and 150 nM across a panel of human cancer cell lines, with an average GI₅₀ of approximately 20 nM, and proved considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested [1]. The indole-3-acetic acid ligand was essential for this activity, as the Pt(IV) scaffold alone shows substantially lower potency. The target compound, bearing an additional 6-methyl substituent that alters the electronic properties of the indole ring, provides a differentiated ligand candidate for analogous metallodrug design strategies. The electronic modulation by the 6-methyl group may influence metal coordination geometry, reduction potential of the Pt(IV) center, or cellular uptake of the resulting complexes relative to the non-methylated parent ligand [2].

Anticancer Platinum prodrugs Metal-based drugs

Class-Level Inference: 5-Benzyloxy Indole Acetic Acids as Aldose Reductase Inhibitors and PPARγ Ligands – A Dual-Target Pharmacophore Relevant to Diabetic Complications

The regioisomeric compound [5-(benzyloxy)-1H-indol-1-yl]acetic acid (N-substituted, rather than 3-substituted) has been characterized as a dual aldose reductase inhibitor and PPARγ ligand. Prnova et al. (2015) reported that this N-indole acetic acid derivative inhibited rat lens aldose reductase with an IC₅₀ in the submicromolar range and human recombinant aldose reductase with an IC₅₀ in the low micromolar range, while exhibiting approximately 50-fold selectivity over the closely related rat kidney aldehyde reductase [1]. In isolated rat lenses, the compound significantly inhibited sorbitol accumulation in a concentration-dependent manner. Molecular docking revealed crucial interactions within the enzyme binding site involving the benzyloxy moiety and the carboxylic acid group. The target compound differs by having the acetic acid at the indole 3-position (rather than N-1) and a 6-methyl substituent. Literature evidence indicates that 1-indole acetic acid derivatives exhibit higher aldose reductase inhibitory efficacy than the corresponding 3-indole acetic acid regioisomers [2], suggesting that the target compound's 3-acetic acid geometry may confer a distinct selectivity profile. The 6-methyl group provides an additional vector for modulating binding interactions at the aldose reductase active site or PPARγ ligand-binding domain.

Aldose reductase inhibition PPARγ Diabetic complications

Recommended Research and Procurement Application Scenarios for 2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic Acid


Matched Molecular Pair Analysis for Deconvoluting 5-Benzyloxy Versus 6-Methyl Contributions to Target Binding

Procure this compound alongside 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0) and 6-methylindole-3-acetic acid (CAS 52531-20-1) to construct a complete matched molecular pair (MMP) matrix. The LogP difference of +0.086 relative to the non-methylated analog and the unique dual-substitution pattern enable systematic deconvolution of whether observed changes in IC₅₀, Kd, or cellular potency arise from the 5-benzyloxy pharmacophore, the 6-methyl-induced electronic/LipE effects, or a synergistic combination of both. This application is directly supported by the structural uniqueness evidence in Section 3, Evidence Item 3.

Synthesis and Pharmacological Evaluation of Novel Pt(IV) Anticancer Prodrugs with Electronic Tuning via the 6-Methyl Substituent

Use this compound as a replacement axial ligand for 5-benzyloxyindole-3-acetic acid in the Pt(IV) prodrug synthetic protocol established by Aputen et al. (2024) [1]. The published 56-5B3A complex (GI₅₀ 1.2–150 nM) serves as the direct performance benchmark. The 6-methyl group is expected to modulate the reduction potential of the Pt(IV) center through electronic effects on the indole ring, potentially altering the rate of intracellular activation and the resulting cytotoxicity profile. This application is directly supported by the class-level inference evidence in Section 3, Evidence Item 5.

Aldose Reductase Inhibitor Lead Optimization: Probing Regioisomeric (3-Acetic Acid vs. 1-Acetic Acid) and 6-Substituent Effects

Employ this compound as a 3-regioisomeric comparator to [5-(benzyloxy)-1H-indol-1-yl]acetic acid, which demonstrated submicromolar rat aldose reductase IC₅₀ and ~50-fold selectivity over aldehyde reductase [2]. The known potency difference between 1-indole acetic acid and 3-indole acetic acid regioisomers in aldose reductase inhibition makes this a critical SAR probe for understanding the binding orientation of the carboxymethyl group within the enzyme active site. The 6-methyl substituent provides additional steric interrogation of the binding pocket. This application is directly supported by the class-level inference evidence in Section 3, Evidence Item 6.

Physicochemical Profiling Studies: Impact of Incremental Methylation on Solid-State Properties and Developability Parameters

Utilize the target compound in a systematic study of how the 6-methyl group affects crystallinity, melting behavior, and thermodynamic solubility relative to 5-benzyloxyindole-3-acetic acid. The measured aqueous solubility of 0.053 g/L and the density anomaly (1.282 vs. 1.314 g/cm³ for the non-methylated analog despite higher MW) suggest that the 6-methyl substituent disrupts crystal packing. This property differentiation is directly relevant to formulation development, solid-form screening, and understanding structure-property relationships in indole-based drug candidates. This application is directly supported by the solubility and density evidence in Section 3, Evidence Items 2 and 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.